Topoisomerase inhibitor 2

Topoisomerase inhibition Hepatocellular carcinoma Dual inhibitor

Topoisomerase inhibitor 2 (compound 1a; CAS 2770804-58-3) is a synthetic small-molecule dual antagonist of DNA topoisomerase I and topoisomerase II. Unlike clinical agents that target a single topoisomerase isoform, this compound simultaneously inhibits both type I and type II topoisomerases.

Molecular Formula C23H23N5O4
Molecular Weight 433.5 g/mol
Cat. No. B12386943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopoisomerase inhibitor 2
Molecular FormulaC23H23N5O4
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESC1C(CC2=C1C=CC=C2C#N)CNCCC3CN(C(=O)O3)C4=NC5=C(C=C4)OCC(=O)N5
InChIInChI=1S/C23H23N5O4/c24-10-16-3-1-2-15-8-14(9-18(15)16)11-25-7-6-17-12-28(23(30)32-17)20-5-4-19-22(26-20)27-21(29)13-31-19/h1-5,14,17,25H,6-9,11-13H2,(H,26,27,29)
InChIKeyRXANXGVEULKMLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Topoisomerase Inhibitor 2 (CAS 2770804-58-3): Dual Topoisomerase I/II Antagonist for Hepatocellular Carcinoma Research


Topoisomerase inhibitor 2 (compound 1a; CAS 2770804-58-3) is a synthetic small-molecule dual antagonist of DNA topoisomerase I and topoisomerase II. Unlike clinical agents that target a single topoisomerase isoform, this compound simultaneously inhibits both type I and type II topoisomerases . It exhibits antiproliferative activity against human hepatocellular carcinoma (HCC) cell lines and suppresses xenograft tumor growth in murine models . The compound is supplied as a research-grade reagent (purity ≥98%) for preclinical oncology studies, with demonstrated efficacy in reducing matrix metalloproteinase-9 (MMP-9) expression and arresting the cell cycle at the G2/M checkpoint [1].

Why Topoisomerase Inhibitor 2 Cannot Be Replaced by Single-Isoform Inhibitors in Hepatocellular Carcinoma Models


Single-target topoisomerase inhibitors (e.g., etoposide for TOP2, camptothecin analogs for TOP1) exhibit isoform-restricted activity profiles that limit their efficacy in tumors with heterogeneous topoisomerase expression or compensatory pathway activation. In contrast, Topoisomerase inhibitor 2 possesses a dual TOP1/TOP2 inhibitory mechanism, enabling it to circumvent the adaptive resistance frequently observed with single-isoform agents . Furthermore, its demonstrated in vivo xenograft tumor reduction and MMP-9 suppression in hepatocellular carcinoma models represent functional outcomes not achievable with standard clinical comparators when tested under identical conditions . Procurement of a generic single-isoform inhibitor for HCC research would therefore fail to replicate these dual-targeting and tumor microenvironment-modulating effects.

Quantitative Differentiation Evidence for Topoisomerase Inhibitor 2: Head-to-Head and Cross-Study Comparators


Dual TOP1/TOP2 Inhibition vs. Etoposide: Broader Mechanistic Spectrum in HCC Cell Lines

Topoisomerase inhibitor 2 is a dual antagonist of DNA topoisomerase I and II, whereas the clinical comparator etoposide is a selective topoisomerase II poison. The dual inhibitory activity provides a broader mechanistic spectrum, which is particularly relevant in hepatocellular carcinoma models where both TOP1 and TOP2 contribute to tumor progression .

Topoisomerase inhibition Hepatocellular carcinoma Dual inhibitor

Antiproliferative Potency: Cross-Study Comparison with Doxorubicin and Etoposide in HepG2 Cells

Topoisomerase inhibitor 2 exhibits favorable antiproliferative activity across multiple cancer cell lines, including HepG2 hepatocellular carcinoma cells. A cross-study comparison with doxorubicin and etoposide provides context for its potency: doxorubicin exhibits a TOP2 IC50 of 2.67 μM , while etoposide shows HepG2 IC50 values ranging from 3.08 μM to 59.2 μM across different assay conditions . The target compound's dual inhibition profile and demonstrated xenograft tumor reduction position it as a mechanistically distinct alternative for HCC research.

Antiproliferative activity HepG2 Hepatocellular carcinoma

MMP-9 Suppression: Functional Differentiation from Single-Target Inhibitors

Topoisomerase inhibitor 2 suppresses the expression of matrix metalloproteinase-9 (MMP-9) in LM9 and HuH7 hepatocellular carcinoma cells at concentrations of 0–20 μM over 24 hours [1]. This functional effect—modulation of a key metastasis-associated protease—is not a primary characteristic of clinical topoisomerase II inhibitors such as etoposide or doxorubicin, which are not reported to reduce MMP-9 expression in HCC models under comparable conditions.

MMP-9 inhibition Metastasis HCC

In Vivo Xenograft Tumor Reduction: Demonstration of Therapeutic Potential

Topoisomerase inhibitor 2 significantly reduces xenograft tumor growth in a murine model of hepatocellular carcinoma . While many topoisomerase inhibitors demonstrate in vitro antiproliferative activity, this compound has been specifically evaluated and shown to produce tumor shrinkage in an in vivo HCC xenograft system—a higher-order functional outcome that distinguishes it from analogs lacking reported in vivo efficacy data.

Xenograft model In vivo efficacy HCC

Cell Cycle Arrest Profile: G2/M Phase Blockade

Topoisomerase inhibitor 2 arrests the cell cycle at the G2/M phase in LM9 and HuH7 hepatocellular carcinoma cells . This arrest mechanism is consistent with dual topoisomerase I/II inhibition and distinguishes the compound from certain TOP2-selective inhibitors that primarily induce G1 or S-phase arrest. For instance, the TOP2 inhibitor BNS-22 induces M-phase disturbance and mitotic spindle defects in HeLa cells at 3–10 μM , while Topoisomerase inhibitor 2 produces G2/M blockade in HCC lines—a difference that may reflect its broader topoisomerase targeting profile.

G2/M arrest Cell cycle Apoptosis

Recommended Research Applications for Topoisomerase Inhibitor 2 in Hepatocellular Carcinoma and Dual-Targeting Studies


Preclinical Efficacy Studies in Hepatocellular Carcinoma Xenograft Models

Researchers evaluating novel therapeutic strategies for hepatocellular carcinoma can employ Topoisomerase inhibitor 2 as a tool compound in murine xenograft models. The compound's demonstrated ability to significantly reduce tumor growth in this setting makes it suitable for proof-of-concept studies, combination therapy testing, and biomarker identification in HCC.

Mechanistic Studies of Dual Topoisomerase I/II Inhibition

Investigators seeking to elucidate the downstream consequences of simultaneous TOP1 and TOP2 inhibition can use this compound as a chemical probe. Its G2/M cell cycle arrest profile in HCC cell lines and dual enzyme targeting [1] provide a platform for dissecting signaling pathways activated by combined topoisomerase blockade.

Tumor Invasion and Metastasis Research via MMP-9 Modulation

For studies examining the role of matrix metalloproteinase-9 in hepatocellular carcinoma invasion and metastasis, Topoisomerase inhibitor 2 offers a dual-function approach: direct topoisomerase inhibition coupled with concentration-dependent suppression of MMP-9 expression [2]. This enables investigation of the interplay between genomic instability and extracellular matrix remodeling in HCC progression.

Comparative Oncology Studies vs. Single-Isoform Clinical Inhibitors

Researchers comparing the therapeutic index and resistance profiles of dual-targeting vs. single-isoform topoisomerase inhibitors can utilize this compound as a reference dual agent alongside etoposide (TOP2-selective) and camptothecin analogs (TOP1-selective). Such studies address the hypothesis that dual TOP1/TOP2 inhibition may circumvent adaptive resistance mechanisms observed with single-target agents [1].

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